USP1-IN-9

Deubiquitinase inhibition USP1/UAF1 complex Biochemical assay

Standard USP1 inhibitors like ML323 or KSQ-4279 introduce experimental variability due to differing potency and scaffold artifacts. USP1-IN-9 (Compound 1m) provides a validated intermediate-potency tool with a distinct pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. - Biochemical IC50: 8.8 nM (USP1/UAF1 complex) - Cellular target engagement: Ub-PCNA accumulation at 20-500 nM (NSCLC cells) - Oral PK in mice (10 mg/kg): Tmax 0.25h, Cmax 4780 ng/mL, t1/2 7.61h - Validated synergy: Olaparib-resistant MDA-MB-436/OP cells

Molecular Formula C29H26F3N7O2
Molecular Weight 561.6 g/mol
Cat. No. B12372168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP1-IN-9
Molecular FormulaC29H26F3N7O2
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C(=O)C=CC4=CN=C(N=C43)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F
InChIInChI=1S/C29H26F3N7O2/c1-16(2)38-14-21(29(30,31)32)36-26(38)19-6-4-17(5-7-19)13-39-22(40)11-10-20-12-33-25(37-27(20)39)23-24(18-8-9-18)34-15-35-28(23)41-3/h4-7,10-12,14-16,18H,8-9,13H2,1-3H3
InChIKeyPZIQRTRBAXBGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP1-IN-9: High-Potency Reversible USP1 Inhibitor for Cancer Research


USP1-IN-9 (Compound 1m; CAS 2925548-22-5) is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed as a reversible, non-competitive inhibitor of ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 [1]. It is structurally derived from the disclosed scaffolds of ML323 and the clinical candidate KSQ-4279 (USP1-IN-1) [1]. The compound exhibits an IC50 value of 8.8 nM in biochemical USP1/UAF1 inhibition assays [1] and is primarily utilized as a research tool for interrogating DNA damage response pathways and synthetic lethality strategies in oncology .

Pathway USP1/UAF1 inhibition in DNA repair research
Model Synthetic lethality with PARP inhibitor-resistant cells
Readout Cellular target engagement via Ub-PCNA accumulation

Why USP1-IN-9 Differs from ML323, KSQ-4279, and USP1-IN-10


Substituting USP1-IN-9 with other USP1 inhibitors without quantitative justification introduces significant experimental variability due to differences in potency, target engagement kinetics, and cellular efficacy thresholds. While USP1-IN-9, ML323, KSQ-4279, and USP1-IN-10 all target the USP1/UAF1 complex, their reported IC50 values range from 76 nM (ML323) [1] to ~10 nM (KSQ-4279) [2] to 7.6 nM (USP1-IN-10) . USP1-IN-9 resides at 8.8 nM [3], positioning it as an intermediate-potency tool with a distinct chemical scaffold and cellular activity profile [3]. Direct substitution without re-optimization of concentration ranges can lead to incomplete target engagement or off-target effects, particularly in cellular assays where threshold effects on Ub-PCNA accumulation and synergy with PARP inhibitors have been quantified only for USP1-IN-9 [4].

Potency Biochemical IC50 values differ across USP1 inhibitors; concentration ranges may require re-optimization to match target engagement.
Scaffold Pyrido[2,3-d]pyrimidin-7(8H)-one core distinct from ML323/KSQ-4279 chemotypes may shift off-target kinase profiles and cellular permeability.
Cell data Cellular Ub-PCNA thresholds and synergy with PARP inhibitors were quantified for USP1-IN-9; direct substitution may produce unvalidated pharmacodynamic responses.

Quantitative Differentiation Evidence for USP1-IN-9


Biochemical Potency vs ML323: 8.6-Fold Improvement

USP1-IN-9 demonstrates a biochemical IC50 of 8.8 nM against the USP1/UAF1 complex [1]. In contrast, the widely used tool compound ML323 exhibits an IC50 of 76 nM in the same ubiquitin-rhodamine 110 assay format [2]. This represents an 8.6-fold improvement in potency for USP1-IN-9. Both compounds are reversible inhibitors, but USP1-IN-9 achieves greater target engagement at lower concentrations.

Biochem IC50 vs ML323
Reported
USP1-IN-98.8 nM
ML32376 nM
Difference~8.6-fold higher potency
Supports lower-concentration biochemical screen design
Cross-study Ub-Rho assay; confirm in your assay system
Deubiquitinase inhibition USP1/UAF1 complex Biochemical assay

Cellular Target Engagement: Ub-PCNA Accumulation at Low Nanomolar

In non-small cell lung cancer (NSCLC) cells, USP1-IN-9 treatment at 20, 100, and 500 nM for 24 hours induces a dose-dependent increase in monoubiquitinated proliferating cell nuclear antigen (Ub-PCNA) levels [1]. Notably, Ub-PCNA accumulation is detectable at the lowest tested concentration of 20 nM [1]. While ML323 also increases Ub-PCNA in a dose-dependent manner, published studies demonstrate robust effects at 10-20 µM [2], suggesting USP1-IN-9 achieves functional target engagement at approximately 500-1000-fold lower concentrations in cellular contexts.

Cellular Ub-PCNA threshold
Reported
USP1-IN-920 nM (lowest tested)
ML32310–20 µM
Shift~500–1000× lower effective conc.
Enables cleaner cellular target engagement studies
NSCLC cells, 24 h; validate in your cell model
Target engagement Ub-PCNA NSCLC

Synergy with PARP Inhibition in Olaparib-Resistant Cells

USP1-IN-9, when combined with the PARP inhibitor olaparib, generates enhanced cell killing in olaparib-resistant MDA-MB-436/OP breast cancer cells . This synergy is a direct demonstration of synthetic lethality between USP1 inhibition and PARP inhibition in a PARP inhibitor-resistant setting. While KSQ-4279 has also been reported to exhibit synergy with PARP inhibitors , USP1-IN-9 provides a structurally distinct chemotype (pyrido[2,3-d]pyrimidin-7(8H)-one derivative ) for investigating this combination strategy, which may be advantageous when scaffold-specific effects are under investigation.

PARPi synergy (resistant)
Class-level
Enhanced cell killing with olaparib in MDA-MB-436/OP cells; structurally distinct from KSQ-4279
Supports synthetic lethality model investigation
Class-level synergy evidence; independent replication needed
Synthetic lethality PARP inhibitor resistance Breast cancer

Pharmacokinetic Profile Supporting In Vivo Studies

Following oral administration at 10 mg/kg to male ICR mice, USP1-IN-9 is rapidly absorbed, achieving a Tmax of 0.25 hours and a Cmax of 4780 ± 2090 ng/mL [1]. The compound demonstrates an AUC0-t of 35,800 ± 13,500 ng·h/mL and an elimination half-life (T1/2) of 7.61 ± 4.67 hours [1]. While comparative PK data for other USP1 inhibitors such as ML323 are not consistently reported in public literature, the availability of this quantitative PK dataset for USP1-IN-9 directly informs dose selection and sampling schedules for in vivo efficacy and target engagement studies.

Mouse oral PK (10 mg/kg)
Supporting evidence
Tmax 0.25 h · Cmax 4780 ng/mL
AUC0-t 35,800 ng·h/mL · T1/2 7.61 h
Informs dose-model interpretation for in vivo studies
Male ICR mice; no public PK for ML323/USP1-IN-10
Pharmacokinetics Oral bioavailability In vivo tool compound

Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Differentiation

USP1-IN-9 is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, designed and synthesized based on the disclosed structures of ML323 and KSQ-4279 [1]. This fused pyrimidinone scaffold represents a distinct chemotype from the triazolylbenzyl-pyrimidinamine scaffold of ML323 and the pyrazolopyrimidine scaffold of KSQ-4279 [2]. While USP1-IN-9 and USP1-IN-10 share similar potencies (8.8 nM vs 7.6 nM ), they possess different tricyclic core structures, which may result in divergent off-target profiles, metabolic stability, and cellular permeability.

Scaffold class
Class-level
Pyrido[2,3-d]pyrimidin-7(8H)-one derivative (distinct from triazolylbenzyl-pyrimidinamine and pyrazolopyrimidine chemotypes)
Supports scaffold-hopping target validation
Qualitative chemotype distinction; off-target profiles may differ
Chemical scaffold Structure-activity relationship Medicinal chemistry

Cellular Antiproliferative Activity vs USP1-IN-10

USP1-IN-9 exhibits strong antiproliferation effects in breast cancer cells, including MDA-MB-436 . In contrast, USP1-IN-10, a closely related analog with a biochemical IC50 of 7.6 nM , inhibits MDA-MB-436 cell viability with a reported cellular IC50 of 21.58 nM . While the cellular IC50 for USP1-IN-9 in MDA-MB-436 cells has not been explicitly reported in the same numeric format, the demonstrated synergy with olaparib in MDA-MB-436/OP cells confirms functional cellular activity in this lineage. The availability of defined cellular IC50 values for USP1-IN-10 may guide concentration selection for comparative studies.

Cellular activity vs USP1-IN-10
Data to verify
USP1-IN-9: strong antiproliferation in MDA-MB-436 (exact IC50 not reported); USP1-IN-10: cellular IC50 21.58 nM
Select based on available synergy data vs defined IC50
Different reporting formats limit direct comparison
Antiproliferation Breast cancer Cellular efficacy

Optimal Research Applications for USP1-IN-9


Synthetic Lethality with PARP Inhibitors in Resistant Models

USP1-IN-9 is optimally deployed in studies examining the synthetic lethal interaction between USP1 inhibition and PARP inhibition, particularly in olaparib-resistant cellular models. The compound has demonstrated enhanced cell killing when combined with olaparib in MDA-MB-436/OP cells . This application leverages USP1-IN-9's biochemical potency (IC50 = 8.8 nM) [1] and cellular target engagement at concentrations as low as 20 nM [2] to explore mechanisms of PARP inhibitor resistance and potential combination therapy strategies.

Low-Nanomolar Ub-PCNA Target Engagement Studies

For researchers quantifying USP1 inhibition via Ub-PCNA accumulation as a pharmacodynamic biomarker, USP1-IN-9 offers a validated concentration-response relationship in NSCLC cells. Dose-dependent increases in Ub-PCNA are observed at 20, 100, and 500 nM after 24-hour treatment [2]. This defined cellular activity profile enables precise correlation between compound concentration and target engagement, which is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and in vivo dose selection [3].

Structurally Orthogonal USP1 Inhibitor for Scaffold Hopping

USP1-IN-9 serves as a structurally distinct tool compound for validating USP1-dependent phenotypes independent of the ML323 (triazolylbenzyl-pyrimidinamine) or KSQ-4279 (pyrazolopyrimidine) [4] scaffolds. As a pyrido[2,3-d]pyrimidin-7(8H)-one derivative [1], USP1-IN-9 enables scaffold-hopping strategies to confirm that observed biological effects are target-mediated rather than scaffold-specific artifacts. This is particularly valuable in hit-to-lead optimization and target validation campaigns.

In Vivo Efficacy with Defined Oral Pharmacokinetics

For investigators transitioning USP1 inhibition studies from in vitro to in vivo models, USP1-IN-9 provides a characterized oral PK profile in mice: Tmax = 0.25 h, Cmax = 4780 ng/mL, AUC0-t = 35,800 ng·h/mL, and T1/2 = 7.61 h at 10 mg/kg [3]. These parameters directly inform experimental design, including dosing frequency, sampling timepoints, and formulation requirements, thereby reducing the need for extensive preliminary PK characterization and accelerating study timelines.

Application
Selection Property
Validation Focus
PARP inhibitor-resistant synthetic lethality models
USP1 inhibition synergy profile in resistant cells
Synergy confirmation in olaparib-resistant models
Ub-PCNA pharmacodynamic biomarker studies
Cellular target engagement window at low nanomolar
Dose-response Ub-PCNA correlation in cancer cells
Scaffold-hopping target validation
Structurally orthogonal chemotype to ML323/KSQ-4279
Phenotype reproducibility across USP1 inhibitor scaffolds
In vivo target engagement / PD models
Characterized murine oral PK profile
Dose/schedule alignment with exposure for PD studies

Technical Documentation Hub

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36 linked technical documents
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